Cas no 1775495-59-4 (1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)

1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a fluorinated heterocyclic compound featuring a piperidine core substituted with a 2,5-difluorobenzoyl group and a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of multiple fluorine atoms enhances metabolic stability and binding affinity, while the oxadiazole ring contributes to diverse pharmacological interactions. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound's physicochemical properties, including lipophilicity and electronic effects, are optimized for target engagement, supporting its use in exploratory research for CNS or oncology applications.
1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine structure
1775495-59-4 structure
商品名:1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
CAS番号:1775495-59-4
MF:C21H18F3N3O2
メガワット:401.38173532486
CID:5265585

1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 化学的及び物理的性質

名前と識別子

    • 1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
    • Methanone, (2,5-difluorophenyl)[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-
    • インチ: 1S/C21H18F3N3O2/c22-15-3-1-14(2-4-15)20-25-19(29-26-20)11-13-7-9-27(10-8-13)21(28)17-12-16(23)5-6-18(17)24/h1-6,12-13H,7-11H2
    • InChIKey: XQNXRFUUYKKGDD-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC(F)=CC=C1F)(N1CCC(CC2ON=C(C3=CC=C(F)C=C3)N=2)CC1)=O

1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-7462-50MG
1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1775495-59-4 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
BS-7462-10MG
1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1775495-59-4 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
BS-7462-5MG
1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1775495-59-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
BS-7462-100MG
1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1775495-59-4 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
BS-7462-1MG
1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1775495-59-4 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
BS-7462-20MG
1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1775495-59-4 >90%
20mg
£76.00 2023-04-20

1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 関連文献

1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidineに関する追加情報

Introducing Compound 1775495-59-4: 1-(2,5-Difluorobenzoyl)-4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}Piperidine

The compound with CAS number 1775495-59-4, known as 1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a difluorobenzoyl group and an oxadiazole moiety. The presence of fluorine atoms in both the benzoyl and phenyl groups introduces unique electronic properties that make this compound particularly interesting for researchers in the fields of medicinal chemistry and materials science.

Recent studies have highlighted the importance of such compounds in drug discovery. The piperidine ring is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The substitution pattern of this compound further enhances its potential as a lead molecule for therapeutic agents. For instance, the oxadiazole group is known for its stability and ability to act as a bioisostere in drug design, making it a valuable component in the development of novel pharmaceuticals.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The introduction of fluorine atoms into the structure requires careful control of reaction conditions to ensure high yields and purity. Researchers have recently explored the use of microwave-assisted synthesis to optimize the reaction steps, demonstrating the feasibility of scaling up production for industrial applications.

The physical properties of this compound are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are crucial for determining its stability under different environmental conditions and its compatibility with other chemical systems.

From an applications perspective, this compound has shown promise in preliminary studies as a potential modulator of cellular signaling pathways. Its ability to inhibit specific enzymes or receptors makes it a candidate for further investigation in disease models such as cancer or neurodegenerative disorders. Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing our understanding of its pharmacokinetic profile and toxicity profile.

Moreover, the incorporation of fluorine atoms into the structure not only enhances the compound's stability but also contributes to its lipophilicity, which is an important factor in drug delivery systems. This property has led researchers to explore its use in targeted drug delivery mechanisms, where controlled release and biodistribution are critical factors.

In conclusion, the compound with CAS number 1775495-59-4 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structural features and promising biological activity position it as a valuable tool for researchers seeking innovative solutions in therapeutic development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in both academic research and industrial innovation.

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